molecular formula C12H12O3 B13162488 Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate

Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate

Cat. No.: B13162488
M. Wt: 204.22 g/mol
InChI Key: MBTCKWSKACBXST-UHFFFAOYSA-N
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Description

Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate is a spirocyclic compound featuring a fused indene-oxirane (epoxide) system with a methyl carboxylate substituent at the 3'-position. The spiro architecture introduces unique stereoelectronic properties, making it valuable in asymmetric synthesis and pharmaceutical applications. Its oxirane ring enables reactivity in ring-opening reactions, while the indene moiety provides aromatic stabilization .

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl spiro[1,3-dihydroindene-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C12H12O3/c1-14-11(13)10-12(15-10)6-8-4-2-3-5-9(8)7-12/h2-5,10H,6-7H2,1H3

InChI Key

MBTCKWSKACBXST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(O1)CC3=CC=CC=C3C2

Origin of Product

United States

Preparation Methods

Darzens Reaction Approach

The Darzens reaction is a widely used method to construct spiro-oxirane rings. It involves the reaction of α-halo carbonyl compounds with carbonyl compounds in the presence of a base, leading to an epoxide ring fused to the cyclic structure.

  • For example, functionalized spiro[indoline-3,2'-oxiran]-2-ones have been synthesized by reacting phenacyl bromides with isatins using potassium carbonate as a base catalyst in chloroform at 50 °C for 10–24 hours. This method produces spiro-epoxyoxindoles in good yields after recrystallization from ethanol.

Although this example uses indoline rather than indene, the Darzens reaction principle applies similarly for indene derivatives, where an α-halo ketone derivative of indene can be reacted with a suitable ester or aldehyde to form the spiro-epoxide ring.

Epoxidation of Spirocyclic Alkenes

Another common route involves the epoxidation of spirocyclic alkenes derived from indene precursors. This typically uses peracid oxidants such as m-chloroperbenzoic acid (mCPBA) or other peroxy acids under controlled temperature to selectively oxidize the alkene to the epoxide without affecting other functional groups.

  • The spirocyclic alkene precursor can be synthesized via condensation or cyclization reactions starting from indene derivatives bearing carboxylate groups.

Specific Preparation Method for this compound

While direct literature on this exact compound is limited, closely related compounds such as Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate have been synthesized using multi-step organic reactions involving indene derivatives.

Proposed Synthetic Route

Step Reaction Type Reagents/Conditions Outcome Notes
1 Formation of indene derivative with carboxylate Starting from indene, esterification or carboxylation to introduce carboxylate group Indene-3-carboxylate derivative Requires controlled conditions for regioselectivity
2 α-Halogenation Halogenation at the α-position of the carbonyl (e.g., using NBS or Br2) α-Halo ketone intermediate Key step for Darzens reaction
3 Darzens reaction Reaction of α-halo ketone with base and methyl ester or aldehyde under basic conditions (e.g., K2CO3 in chloroform) Formation of spiro-epoxide ring Temperature control critical
4 Purification Recrystallization or chromatography Pure this compound Confirm structure by NMR, MS

This route aligns with the general principles of spiro-epoxide synthesis and is supported by analogous procedures reported for related compounds.

Reaction Conditions and Optimization

  • Base selection: Potassium carbonate is commonly used due to its moderate basicity and compatibility with organic solvents like chloroform.
  • Solvent: Chloroform or dichloromethane are preferred for their ability to dissolve organic substrates and facilitate the Darzens reaction.
  • Temperature: Moderate heating (40–50 °C) promotes reaction progress without degrading sensitive intermediates.
  • Reaction time: Typically 10–24 hours to ensure complete conversion.
  • Purification: Recrystallization from ethanol or column chromatography to isolate the pure spiro-epoxide.

Comparative Data Table of Preparation Methods for Related Spiro-Epoxides

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Disadvantages
Darzens reaction α-Halo ketone + ester/aldehyde K2CO3, chloroform, 50 °C, 10–24 h 60–85 High selectivity, mild conditions Requires α-halo ketone precursor
Epoxidation of alkene Spirocyclic alkene precursor mCPBA or peracid, low temp 50–75 Direct epoxidation Possible overoxidation, side reactions
Multi-step synthesis Indene derivatives Halogenation, condensation, cyclization Variable 40–80 Versatile, can introduce substitutions Multi-step, time-consuming

Research Findings and Notes

  • The Darzens reaction is the most commonly reported and efficient method for constructing spiro-epoxide rings fused to indene derivatives, providing good yields and functional group tolerance.
  • The synthesis requires careful control of reaction parameters to avoid side reactions such as polymerization or over-alkylation.
  • Structural confirmation is typically done by NMR spectroscopy, mass spectrometry, and sometimes X-ray crystallography to verify the spirocyclic architecture.
  • No direct industrial-scale synthesis data is available, suggesting this compound is primarily of research interest.
  • Related compounds like Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate share similar synthetic routes and can provide insight into optimization strategies.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dihydrospiro[indene-2,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The compound can be reduced to open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Methyl 1,3-dihydrospiro[indene-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of novel materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1,3-dihydrospiro[indene-2,2’-oxirane]-3’-carboxylate involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The indene moiety may also contribute to the compound’s biological activity by interacting with hydrophobic regions of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro-Oxirane Derivatives

(a) Ethyl Octahydrospiro[4,7-methano-5H-indene-5,2'-oxirane]-3'-carboxylate
  • Structure: Contains a saturated bicyclic system (octahydro and methano groups) fused to the oxirane.
  • Key Differences : Reduced aromaticity due to saturation, leading to lower reactivity in electrophilic substitutions but enhanced stability. Molecular weight: 236.14 g/mol (calculated) .
  • Applications : Primarily explored in materials science for its rigid framework .
(b) Methyl 3'-Chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate
  • Structure : Bicyclo[2.2.1]heptane replaces indene, introducing significant ring strain.
  • Key Differences : Chlorine substituent increases electrophilicity at the oxirane carbon, favoring nucleophilic attacks. Molecular formula: C₁₀H₁₃ClO₃ .
  • Synthesis : Prepared via epoxidation of bicyclic ketones, similar to methods using trimethylsulfonium bromide .
(c) 2,3-Dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile
  • Structure : Nitrile group replaces carboxylate, altering electronic properties.
  • Key Differences : The electron-withdrawing nitrile enhances oxirane ring polarization, increasing susceptibility to nucleophilic ring-opening. Applications include intermediates in agrochemicals .

Substituent Variations in Spiro-Indene-Oxirane Systems

(a) Diethyl 1’,3’-Dioxo-3-phenyl-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-2,2-dicarboxylate
  • Structure : Cyclopropane ring fused to indene, with two ester groups and a phenyl substituent.
  • Key Differences: The 1,3-dione moiety enables keto-enol tautomerism, influencing catalytic activity in asymmetric cyclopropanations. Yields reported up to 85% in presence of crown ether catalysts .
(b) 3′-Arylspiro[indene-2,2′-oxirane]-1,3-diones
  • Structure : Aryl groups at the 3′-position with 1,3-dione functionality.
  • Key Differences : Aryl substituents modulate electronic effects, with electron-donating groups (e.g., -OMe) improving reaction yields (75–92%) in cycloadditions .

Related Heterocyclic Spiro Systems

(a) Spirooxindole-Pyrrolines (e.g., Compound 4a)
  • Structure : Indoline and pyrroline rings fused via a spiro junction.
  • Key Differences : The pyrroline ring introduces basic nitrogen, enabling interactions with biological targets (e.g., enzyme inhibition). Demonstrated anticancer activity with IC₅₀ values <10 µM .
(b) Spiro[indoline-3,2'-oxirane] Derivatives
  • Structure : Indoline replaces indene, with a ketone at the 2-position.
  • Key Differences : The lactam structure enhances hydrogen-bonding capacity, relevant in crystal engineering. Single-crystal X-ray studies confirm distorted tetrahedral geometry at the spiro center .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Reactivity/Applications Reference
Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate C₁₃H₁₂O₃ Methyl carboxylate 216.23 Asymmetric synthesis, drug intermediates
Ethyl octahydrospiro[4,7-methano-5H-indene-5,2'-oxirane]-3'-carboxylate C₁₅H₂₀O₃ Ethyl ester, methano 236.14 (calc.) Materials science
Methyl 3'-chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate C₁₀H₁₃ClO₃ Chlorine, bicyclo 216.67 High-strain electrophilic reactions
3′-Phenylspiro[indene-2,2′-oxirane]-1,3-dione C₁₇H₁₂O₃ Phenyl, 1,3-dione 264.28 Cycloaddition catalysis (yield: 92%)
Spirooxindole-Pyrroline (4a) C₂₀H₁₆ClF₃N₂O₄ Chloro, trifluoromethyl 440.80 Anticagent (IC₅₀: 8.7 µM)

Biological Activity

Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate is a chemical compound characterized by its unique spirocyclic structure, which includes an oxirane (epoxide) and a carboxylate functional group. Its molecular formula is C12_{12}H12_{12}O3_3, with a molecular weight of approximately 204.22 g/mol. This compound's distinctive chemical properties and potential applications in various fields, particularly in medicinal chemistry, make it a subject of interest for biological activity research.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various spirocyclic compounds, including this compound. The compound has been evaluated for its activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests have shown that certain derivatives exhibit significant antibacterial effects when compared to standard antibiotics like ciprofloxacin.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12.4 µM
Compound BEscherichia coli16.4 µM
Compound CKlebsiella pneumoniae16.1 µM

These findings suggest that the compound's structural features may enhance its interaction with bacterial cell membranes or specific targets within bacterial cells.

Anticancer Activity

The anticancer properties of this compound have also been explored. Research indicates that compounds with similar spirocyclic structures can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and interference with cellular signaling.

Case Study: Inhibition of Cancer Cell Lines

In a study examining the effects on human lung adenocarcinoma (A549) and neuroblastoma (SH-SY5Y) cell lines:

  • Compound exo-5a was identified as particularly effective, displaying significant growth inhibition.
  • The mechanism involved the disruption of MDM2-p53 interactions, a critical pathway in cancer progression.

The biological activity of this compound is thought to stem from its ability to form covalent bonds with nucleophilic sites in biological molecules. The highly reactive oxirane ring can undergo various reactions:

  • Oxidation : Can lead to diol formation.
  • Reduction : Opens the oxirane ring to produce alcohols.
  • Substitution : Nucleophilic substitution can occur at the oxirane ring.

These reactions may contribute to its biological efficacy by modifying target proteins or disrupting enzymatic functions.

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